1-(2-nitrophenyl)-9H-beta-carboline
Description
1-(2-Nitrophenyl)-9H-β-carboline (CAS: 24243-42-3) is a β-carboline derivative characterized by a nitro group at the ortho position of the phenyl ring attached to the β-carboline core. Its molecular formula is C₁₇H₁₁N₃O₂, with a molecular weight of 289.29 g/mol . The β-carboline scaffold consists of a tricyclic structure with indole and pyridine moieties, and the nitro group introduces strong electron-withdrawing effects, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-10,19H |
InChI Key |
MJEDJPFIVVQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
NMR Analysis
- 1H NMR Shifts :
- In 1-(benzoyl)-β-carboline (9a), aromatic protons resonate at δ 8.10–7.30 ppm (CDCl₃), while the ethyl derivative (10a) shows upfield shifts for alkyl protons (δ 3.50–1.20 ppm , DMSO-d₆) .
- The 2-nitrophenyl group in the target compound is expected to deshield adjacent aromatic protons, causing downfield shifts (~δ 8.50–8.20 ppm ) compared to methoxy-substituted analogs (e.g., 5f: δ 6.80–6.60 ppm) .
IR and Mass Spectrometry
- IR Stretches: Nitro groups exhibit asymmetric and symmetric NO₂ stretches near 1520 cm⁻¹ and 1350 cm⁻¹, distinct from carbonyl (e.g., benzoyl, ~1680 cm⁻¹) or methoxy (~1250 cm⁻¹) groups .
- HRMS : The target compound’s molecular ion ([M+H]⁺) at m/z 290.29 aligns with its molecular formula (C₁₇H₁₁N₃O₂), differing from analogs like 9a ([M+H]⁺: m/z 424.18) .
Reactivity and Functional Group Interactions
- Nitro Group : The ortho-nitro group enhances electrophilic substitution resistance but facilitates reduction to amines under catalytic hydrogenation, contrasting with methoxy or methyl groups, which are electron-donating .
- Tetrahydro vs. Aromatic β-Carbolines : Saturated derivatives (e.g., 5f, 5g) exhibit lower melting points and altered solubility profiles compared to fully aromatic systems like the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
